Product packaging for propyl-1-14C alcohol(Cat. No.:CAS No. 16504-75-9)

propyl-1-14C alcohol

Cat. No.: B103009
CAS No.: 16504-75-9
M. Wt: 62.09 g/mol
InChI Key: BDERNNFJNOPAEC-YZRHJBSPSA-N
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Description

Fundamental Principles of Radiochemistry in Biological and Environmental Tracing Studies

Radiochemistry is a branch of chemistry that utilizes radioactive isotopes to study chemical and physical processes. In biological and environmental tracing, the core principle involves introducing a molecule containing a radioactive atom (a radiotracer) into a system to track its path and fate. fiveable.mewikipedia.org These radiotracers behave almost identically to their non-radioactive counterparts, allowing scientists to monitor complex processes without significantly disturbing the system under investigation. fiveable.me The radiation emitted by the isotope—typically beta (β) or gamma (γ) rays—can be detected and quantified by specialized instruments like scintillation counters or accelerator mass spectrometers. wikipedia.orgnih.gov

This methodology provides exceptional sensitivity, enabling the detection of substances at very low concentrations. nih.gov Key to the success of a tracer study is the selection of an appropriate radioisotope. The choice depends on factors such as the element's role in the molecule of interest, the isotope's half-life (which must be long enough for the experiment but short enough to minimize long-term contamination), and the type and energy of its radiation. fiveable.me By analyzing the distribution and transformation of the radiotracer over time, researchers can elucidate metabolic pathways, measure rates of biological processes, and track the movement of pollutants in the environment. longdom.orgmanufacturingchemist.com

Rationale for Carbon-14 (B1195169) Labeling in Tracer Methodology

Carbon-14 (¹⁴C) is a frequently chosen isotope for tracer studies in organic chemistry and biology for several compelling reasons. nih.gov First, carbon is the fundamental building block of all organic molecules, making ¹⁴C an ideal label for tracking the fate of a vast range of biological and synthetic compounds. openmedscience.com Its incorporation into a molecule creates a tracer that is chemically identical to the natural compound, ensuring its biological and chemical behavior remains authentic. fiveable.me

Second, ¹⁴C has a very long half-life of approximately 5,730 years. openmedscience.com This extended lifespan is advantageous for studies that span long durations, such as investigating slow metabolic processes or the long-term environmental persistence of compounds. nih.gov It also simplifies the logistics of synthesizing and storing ¹⁴C-labeled compounds without significant loss of radioactivity.

Finally, ¹⁴C is a low-energy beta emitter. nih.gov This type of radiation is easily detectable with common and highly sensitive techniques like liquid scintillation counting and accelerator mass spectrometry, yet it poses a lower external radiation hazard compared to gamma emitters, simplifying handling procedures. nih.govnih.gov These properties make ¹⁴C a stable, reliable, and versatile tool for a wide array of research applications, from drug metabolism studies to carbon cycle research. nih.govopenmedscience.com

Historical Perspectives on the Utilization of ¹⁴C-Labeled Alcohols in Scientific Investigations

Following its discovery in 1940 by Martin Kamen and Sam Ruben, carbon-14 quickly became an instrumental tool in science. nih.gov One of its earliest and most significant applications was in elucidating metabolic pathways. The use of ¹⁴C-labeled compounds to study their metabolism and disposition began in the late 1950s. nih.gov

A notable area of early research involved the metabolism of simple alcohols. For instance, studies using ethanol-1-¹⁴C were conducted to understand its rate of metabolism in the body. nih.govcapes.gov.br Researchers administered ethanol (B145695) labeled at the first carbon position and measured the rate of ¹⁴CO₂ exhalation, providing direct insights into the body's oxidation of the alcohol. nih.govcapes.gov.br These experiments were pivotal in comparing metabolic rates between different groups of subjects and understanding the biochemical processes involved. nih.gov Similarly, early investigations into plant physiology used ¹⁴C-labeled glucose to trace the formation of alcohol during fermentation, helping to map out the steps of glycolysis. nih.gov These foundational studies with ¹⁴C-labeled alcohols established a methodology that paved the way for more complex metabolic research and demonstrated the power of radiotracers in biological science.

Significance of Positional Radiolabeling: The Specific Case of Propyl-1-¹⁴C Alcohol

Positional labeling, where the radioisotope is placed at a specific, known location within a molecule, is a critical technique for dissecting metabolic pathways. The choice of which atom to label determines what information can be gleaned from an experiment. The case of propyl-1-¹⁴C alcohol, where the ¹⁴C atom is at the first carbon position (C-1), exemplifies this principle.

The primary metabolic pathway for short-chain primary alcohols like n-propanol involves oxidation. inchem.org The alcohol is first converted to an aldehyde (propionaldehyde) and then to a carboxylic acid (propionic acid) by the enzyme alcohol dehydrogenase. inchem.org Propionic acid can then enter central metabolic routes, such as the tricarboxylic acid (TCA) cycle, where it is ultimately broken down into carbon dioxide (CO₂). inchem.org

By labeling the C-1 position, scientists can specifically track the fate of this carbon atom. When propyl-1-¹⁴C alcohol is metabolized, the labeled carbon is converted to ¹⁴CO₂ and exhaled. Measuring the rate and amount of expired ¹⁴CO₂ provides a direct measure of the rate of oxidation of the propanol (B110389). nih.gov This specific labeling allows researchers to distinguish the carbon from the original alcohol from other carbon sources in the body.

If a different carbon, such as C-2 or C-3, were labeled, the resulting metabolic fragments would enter different metabolic pools, providing alternative information. For example, tracking a C-3 label could offer insights into how the terminal methyl group is processed. Therefore, using propyl-1-¹⁴C alcohol is a deliberate choice to isolate and quantify the primary oxidative metabolic pathway of the propanol molecule. Research using this specific tracer has shown that n-propanol is rapidly absorbed and distributed throughout the body following ingestion. inchem.org

Research Findings on Propyl-1-¹⁴C Alcohol

Studies utilizing propyl-1-¹⁴C alcohol have provided key data on the metabolic fate and distribution of n-propanol. The specific labeling at the C-1 position allows for precise tracking of the molecule's primary oxidation pathway.

Metabolic Distribution in Animal Models

In a study involving rats administered propyl-1-¹⁴C alcohol, radioactivity was rapidly distributed among various organs. The data below illustrates the distribution of the radiolabel in different tissues and subcellular fractions, indicating rapid absorption and dissemination.

Table 1: Distribution of Radioactivity Following Administration of Propyl-1-¹⁴C Alcohol in Rats

This table shows the relative concentration of radioactivity in different organs and subcellular components shortly after administration, highlighting the compound's rapid distribution.

Tissue / FractionRelative Radioactivity ConcentrationTime Post-Administration
BloodHigh5 minutes
LiverHigh5 minutes
BrainHigh5 minutes
Liver (Nuclear Fraction)Detected> 5 minutes
Liver (Mitochondrial Fraction)Detected> 5 minutes
Brain (Nuclear Fraction)Detected> 5 minutes
Brain (Mitochondrial Fraction)Detected> 5 minutes
Data sourced from research on the intraperitoneal administration of 450 mg/kg of ¹⁴C-1-propanol to rats. inchem.org The peak levels in subcellular fractions were observed later than in the whole organs. inchem.org

Environmental Fate and Degradation

n-Propanol is recognized for its potential to be released into the environment through its use as a solvent. inchem.org Due to its high water solubility and volatility, it can move between water, soil, and air. inchem.org Tracer studies contribute to understanding its persistence and breakdown in various environmental compartments. n-Propanol is considered to be readily biodegradable by a wide variety of microorganisms. nih.gov

Table 2: Environmental Fate Characteristics of n-Propanol

This table summarizes the key environmental behaviors of n-propanol, much of which is confirmed through tracer studies.

Environmental ProcessFindingSignificance
Atmospheric FateReacts with hydroxyl radicals; short lifetime (approx. 7-11 hours). nih.govLow potential for long-range atmospheric transport. nih.gov
BiodegradationRapidly and ultimately biodegraded in aquatic and terrestrial environments. inchem.orgnih.govNot expected to persist in the environment. nih.gov
Abiotic DegradationHydrolysis is not an expected degradation pathway. inchem.orgBiological processes are the primary means of breakdown.
BioaccumulationVery low potential for bioaccumulation in organisms. nih.govUnlikely to biomagnify in the food chain. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O B103009 propyl-1-14C alcohol CAS No. 16504-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(114C)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-YZRHJBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[14CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480192
Record name propyl-1-14C alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16504-75-9
Record name propyl-1-14C alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Radiosynthesis and Radiochemical Characterization of Propyl 1 14c Alcohol

Synthetic Methodologies for Regiospecific Carbon-14 (B1195169) Incorporation at the C-1 Position

The synthesis of propyl-1-14C alcohol requires precise methods to ensure the carbon-14 isotope is located exclusively at the C-1 position of the propyl chain. This regiospecificity is paramount for tracer studies where the metabolic fate of this specific carbon atom is under investigation.

Strategic Selection of Radiolabeled Precursors

The cornerstone of synthesizing this compound is the selection of an appropriate starting material containing the ¹⁴C isotope. The most common and strategically sound precursor is [¹⁴C]carbon dioxide ([¹⁴C]CO₂). cdnsciencepub.comsemanticscholar.orgescholarship.org This choice is advantageous because [¹⁴C]CO₂ is a primary product from nuclear reactors and serves as a fundamental building block for introducing a single radiolabeled carbon atom into a target molecule. researchgate.net Another key precursor, often generated in situ from [¹⁴C]CO₂, is [1-¹⁴C]propionic acid . cdnsciencepub.comescholarship.orgguidechem.com The synthesis strategy typically revolves around converting one of these simple, commercially available C1 radiolabeled synthons into the desired three-carbon alcohol.

PrecursorRationale for SelectionTypical Use
[¹⁴C]Carbon DioxideFundamental C1 radiolabeled source, readily available.Used in Grignard reactions to create a labeled carboxylic acid intermediate. cdnsciencepub.comsemanticscholar.org
[1-¹⁴C]Propionic AcidDirect three-carbon precursor with the label at the correct position.Reduced to form the target alcohol. cdnsciencepub.com

Detailed Synthetic Pathways and Reaction Mechanisms for ¹⁴C Introduction

Two primary synthetic pathways are employed for the regiospecific synthesis of this compound.

Method 1: Grignard Carbonation followed by Reduction

This is a widely used and reliable method. cdnsciencepub.comescholarship.org

Grignard Reagent Formation: The process begins with the formation of a Grignard reagent, typically ethylmagnesium bromide (CH₃CH₂MgBr), from the reaction of ethyl bromide with magnesium metal. organic-chemistry.orglibretexts.org

Carbonation: The Grignard reagent then reacts with [¹⁴C]carbon dioxide. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of [¹⁴C]CO₂. organic-chemistry.orgorganicchemistrytutor.com Subsequent acidic workup protonates the resulting carboxylate salt to yield [1-¹⁴C]propionic acid (CH₃CH₂¹⁴COOH). cdnsciencepub.comescholarship.org

Reduction: The final step is the reduction of the [1-¹⁴C]propionic acid to this compound (CH₃CH₂¹⁴CH₂OH). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for this transformation. cdnsciencepub.com

Reaction Scheme: CH₃CH₂Br + Mg → CH₃CH₂MgBr CH₃CH₂MgBr + ¹⁴CO₂ → CH₃CH₂¹⁴COOMgBr CH₃CH₂¹⁴COOMgBr + H₃O⁺ → CH₃CH₂¹⁴COOH + Mg(OH)Br 4CH₃CH₂¹⁴COOH + LiAlH₄ → (CH₃CH₂¹⁴CH₂O)₄AlLi + 4H₂ (CH₃CH₂¹⁴CH₂O)₄AlLi + 4H₂O → 4CH₃CH₂¹⁴CH₂OH + Al(OH)₃ + LiOH

Method 2: Direct Reduction of [1-¹⁴C]Propionic Acid

If [1-¹⁴C]propionic acid is sourced commercially, the synthesis simplifies to a single reduction step using lithium aluminum hydride, as described above. cdnsciencepub.com This is an efficient route, provided the precursor is available.

Radiochemical Purity Assessment and Quality Control Methodologies

Ensuring the radiochemical purity of this compound is crucial, as impurities could compromise the results of studies in which it is used. iaea.org Radiochemical purity is defined as the percentage of the total radioactivity present in the desired chemical form. unm.edudergipark.org.tr

Advanced Chromatographic Techniques for Purity Determination (e.g., Radio-HPLC, Radio-TLC)

Chromatographic methods are the gold standard for assessing radiochemical purity. These techniques separate the labeled compound from any radioactive impurities.

Radio-Thin Layer Chromatography (Radio-TLC): This is a rapid and economical method for purity analysis. dergipark.org.trrsc.org A sample of the labeled alcohol is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. rsc.orgresearchgate.net After development, a radio-TLC imaging scanner is used to detect the distribution of radioactivity on the plate. rsc.org The presence of a single radioactive spot corresponding to the Rƒ value of an authentic, non-labeled n-propanol standard indicates high purity.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This technique offers higher resolution and sensitivity for quantitative analysis. oup.comgrom.de The sample is injected into an HPLC system, and the eluent from the column passes through a radioactivity detector (e.g., a flow-through scintillation counter) connected in series with a conventional detector (like UV or MS). oup.comeag.comnih.gov The resulting radiochromatogram shows peaks corresponding to radioactive components. A single peak confirms the purity, which can be quantified by integrating the peak area. sioc-journal.cn For instance, a study on a different ¹⁴C-labeled compound reported achieving a radiochemical purity of over 98% as determined by HPLC-LSC (Liquid Scintillation Counting). sioc-journal.cn

TechniquePrincipleAdvantagesCommon Application
Radio-TLCSeparation on a stationary phase plate, detection by a radio-scanner. rsc.orgFast, economical, simple. dergipark.org.trRoutine purity checks.
Radio-HPLCHigh-resolution separation on a column, online detection of radioactivity. oup.comHigh sensitivity, high resolution, quantitative. grom.deDefinitive purity assessment and quality control.

Spectroscopic and Radiometric Validation of the Labeled Product

Alongside chromatography, spectroscopic methods are used to confirm the chemical identity of the synthesized product, while radiometric techniques confirm its radioactive properties.

Spectroscopic Validation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm that the synthesized molecule is indeed propyl alcohol. These techniques, however, are typically performed on a "cold" (non-radioactive) or low-activity sample synthesized in parallel to confirm the reaction's success before handling the high-activity product. sioc-journal.cn

Radiometric Validation: The specific activity of the compound, which is the amount of radioactivity per unit mass or mole (e.g., in mCi/mmol), is a critical quality parameter. sioc-journal.cnepa.gov It is determined using a liquid scintillation counter. This measurement validates that the compound possesses the expected level of radioactivity for its intended use.

Radiochemical Stability and Optimized Storage Conditions for this compound

Radiolabeled compounds are inherently unstable and can decompose over time through a process called radiolysis, where the energy emitted by the radioactive decay of ¹⁴C atoms causes the breakdown of surrounding molecules. almacgroup.comnih.gov This decomposition can lead to a decrease in radiochemical purity. researchgate.net

Several factors accelerate this decomposition, including high specific activity, high temperatures, and exposure to light. dergipark.org.trmoravek.com Therefore, optimized storage is essential to maintain the compound's integrity.

Optimized Storage Conditions:

Low Temperature: Cryogenic storage is highly recommended. Storing the compound at temperatures of -70°C to -80°C or lower significantly reduces the rate of radiolytic decomposition. almacgroup.comresearchgate.netmoravek.com

Protection from Light: Samples should be stored in dark containers or in the dark to prevent photolytic degradation. moravek.commoravek.com

Inert Atmosphere: Storing the compound under an inert gas like nitrogen (N₂) or argon (Ar) can prevent oxidative decomposition. moravek.com

Physical Form: When stored as a solid, a crystalline form is preferable to an amorphous one, as it can be more stable. moravek.com

Solvent Choice: If stored in solution, the choice of solvent is critical. Water should generally be avoided. moravek.com Diluting the high-specific-activity compound with a suitable solvent or with the unlabeled ("cold") version of the compound can also minimize decomposition by dispersing the radioactive molecules. almacgroup.comresearchgate.net

Frequent purity checks are advisable for radiolabeled compounds that have been in storage to ensure their suitability for use. researchgate.net

Storage ParameterRecommended ConditionRationale
Temperature≤ -70 °CMinimizes radiolytic decomposition. almacgroup.comresearchgate.net
Light ExposureStore in darkPrevents photolytic degradation. moravek.com
AtmosphereInert gas (Argon, Nitrogen)Prevents oxidation. moravek.com
Physical StateCrystalline solid (if applicable)Generally more stable than amorphous solids. moravek.com
Solution StorageDilution in appropriate non-aqueous solventReduces self-radiolysis by separating radioactive molecules. almacgroup.commoravek.com

Identification of Radiolytic Degradation Pathways and Influencing Factors

Radiolabeled compounds like this compound are inherently unstable due to the energy released from the decay of their radioisotopes. This process, known as self-radiolysis or autolysis, leads to the decomposition of the molecule over time. rsc.org The beta particles emitted by the ¹⁴C atom can interact with the parent molecule or surrounding solvent molecules, initiating a cascade of chemical reactions.

The primary mechanism of radiolysis in alcohols involves the fission of bonds, particularly the C-H bond on the alpha-carbon (the carbon bearing the hydroxyl group). rsc.org This generates radical species that drive the formation of various degradation products. For 1-propanol (B7761284), the major products identified from radiolysis are hydrogen, propionaldehyde (B47417), and hexane-3,4-diol. rsc.org Other minor products that have been observed include propionic acid, formaldehyde, and ethane. rsc.org

Several factors influence the rate and extent of radiolytic decomposition:

Specific Activity: A higher specific activity (more ¹⁴C atoms per mole of compound) results in a greater amount of energy being deposited into the sample per unit time, thus accelerating decomposition. acs.org

Storage Temperature: Higher temperatures can increase the rate of secondary chemical reactions initiated by the radiolysis. Conversely, low-temperature storage is a key strategy for slowing degradation. Current time information in Magadi, KE.

Physical Form: The compound's physical state plays a role. When stored as a solid, a crystalline form is generally more stable than an amorphous one. Current time information in Magadi, KE.

Solvent and Concentration: When stored in solution, the solvent can be directly affected by the radiation, forming reactive species like hydroxyl radicals and solvated electrons that can attack the labeled compound. researchgate.net The concentration of the radiolabeled compound in the solvent is also critical; higher concentrations can lead to increased degradation. acs.org

Presence of Oxygen: For alcohols, radiolysis in the presence of oxygen (radiolytic oxidation) can significantly increase the yield of aldehyde products compared to deaerated conditions. rsc.org

Table 2: Identified Radiolytic Degradation Products of 1-Propanol An interactive table listing the chemical byproducts formed from the radiolysis of 1-propanol.

Degradation ProductChemical Formula
PropionaldehydeC₃H₆O
Hexane-3,4-diolC₆H₁₄O₂
Propionic AcidC₃H₆O₂
FormaldehydeCH₂O
EthaneC₂H₆
HydrogenH₂

Data sourced from studies on the radiolysis of 1-propanol. rsc.orgrsc.org

Strategies for Mitigation of Radiolytic Decomposition

To ensure the integrity of this compound for experimental use, several strategies can be employed to minimize its radiolytic decomposition. These methods focus on controlling the factors that accelerate degradation.

Low-Temperature Storage: Storing the compound at low temperatures is a primary method for reducing the rate of decomposition. Current time information in Magadi, KE. Freezing the compound, often at temperatures of -80°C, can significantly extend its shelf life by slowing down the chemical reactions of the radical species formed during radiolysis. Current time information in Magadi, KE.

Dispersion in a Solvent: Storing the compound dissolved in a suitable solvent disperses the molecules, reducing self-interaction. This minimizes the likelihood that a beta particle emitted from one molecule will decompose a neighboring molecule. acs.org

Use of Radical Scavengers (Stabilizers): This is one of the most effective strategies. Radical scavengers are compounds added in small quantities to the solution to react with and neutralize the damaging free radicals produced by radiolysis before they can attack the labeled compound.

Ethanol (B145695): Ethanol is a well-established and highly effective radical scavenger used to stabilize numerous radiopharmaceuticals. nih.govsnmjournals.org It is often added in small percentages (e.g., 0.2% to 0.5% v/v) to the final formulation. researchgate.netgoogle.com Given its structural similarity, it is an ideal stabilizer for this compound.

Ascorbic Acid (Vitamin C): Ascorbic acid and its salt, sodium ascorbate, are other proven antioxidants used to inhibit radiolysis in radiolabeled preparations. nih.govnih.gov

Other Stabilizers: A variety of other compounds have been shown to act as effective quenchers of radiolysis, including gentisic acid and mannitol. nih.gov

The choice of mitigation strategy often involves a combination of these approaches, such as storing a dilute solution of this compound in a solvent containing a scavenger like ethanol at a low temperature. Current time information in Magadi, KE.nih.gov

Methodological Applications of Propyl 1 14c Alcohol in Biomedical Research

In Vitro Metabolic Fate Studies of Propyl-1-14C Alcohol

In vitro systems offer a controlled environment to dissect the complex processes of drug and chemical metabolism, absorption, and cellular interaction, free from the systemic complexities of a whole organism.

Investigation of Hepatic Microsomal Metabolism and Metabolite Identification

The liver is the primary site of xenobiotic metabolism, and studies using hepatic microsomes—vesicles derived from the endoplasmic reticulum containing key drug-metabolizing enzymes—are fundamental. When this compound is incubated with liver microsomes from species such as rats and rabbits in the presence of necessary cofactors like NADPH, it undergoes oxidative metabolism. who.intwho.int The radioactivity from the 14C label allows for the sensitive detection and identification of metabolic products.

The primary metabolic reaction is the oxidation of the alcohol to its corresponding aldehyde. who.intwho.int In vitro studies using rat and human hepatic microsomes have demonstrated that this bioactivation is dependent on the presence of NADPH and is catalyzed by cytochrome P-450 enzymes. nih.govpsu.edu The major metabolite formed in this initial step is propionaldehyde (B47417). Subsequent enzymatic reactions can further oxidize this aldehyde. By using techniques like high-performance liquid chromatography (HPLC) coupled with radiometric detection, researchers can separate and quantify the parent compound and its radiolabeled metabolites.

Table 1: Metabolites of this compound in Hepatic Microsomal Incubations

Parent CompoundPrimary MetaboliteMetabolic Pathway
This compound[1-14C]PropionaldehydeOxidation

Data synthesized from findings on primary alcohol metabolism in microsomal systems. who.intwho.int

Metabolism in Isolated Hepatocytes and Precision-Cut Tissue Slices

While microsomes are excellent for studying Phase I enzymatic reactions, more complex cellular models like isolated hepatocytes and precision-cut tissue slices provide a more complete picture by retaining both Phase I and Phase II metabolic pathways, as well as intact cellular architecture. Studies on isolated perfused rat livers have shown that exposure to 1-propanol (B7761284) can lead to changes in cellular health markers, such as the release of enzymes like lactate (B86563) dehydrogenase (LDH) and glutamate-pyruvate transaminase (GPT), and affect cellular functions including oxygen consumption and ATP production. oup.comresearchgate.net

The use of this compound in these systems allows for a direct measurement of its uptake into the cells and the rate of its conversion into metabolites, which can be tracked both within the cells and in the culture medium. Research has highlighted that the process of isolating hepatocytes itself can induce significant metabolic changes, including a drastic decrease in antioxidant metabolites (e.g., NADPH, GSH) and intermediates of the citric acid cycle. plos.org These findings underscore the importance of carefully controlled experiments when interpreting metabolic data from such in vitro models.

Table 2: Effects of 1-Propanol on Isolated Perfused Rat Liver

ParameterObservationReference
Enzyme Release (LDH, GPT)Increased oup.comresearchgate.net
Oxygen ConsumptionReduced oup.comresearchgate.net
Bile SecretionReduced oup.comresearchgate.net
Hepatic ATP ConcentrationDecreased oup.comresearchgate.net

Enzymatic Biotransformation Pathways and Kinetic Characterization (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase)

The primary enzymatic pathway for 1-propanol metabolism involves two key enzymes. First, alcohol dehydrogenase (ADH) catalyzes the oxidation of this compound to [1-14C]propionaldehyde. who.intoit.edu This step is generally considered to be the rate-limiting step in its metabolism. who.intwho.int Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts the aldehyde intermediate into [1-14C]propionic acid. oit.edu

Kinetic characterization of these enzymes provides quantitative insights into their efficiency and affinity for the substrate. By incubating purified or recombinant enzymes with this compound and the coenzyme NAD+, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These values are crucial for understanding the speed and capacity of the metabolic pathway.

Table 3: Example Enzymatic Kinetic Parameters for 1-Propanol Metabolism

EnzymeSubstrateCoenzymeKmVmaxOrganism/Source
1-propanol dehydrogenase (PduQ)1-propanolNAD+95.8 mM9.2 µmol/min/mgSalmonella typhimurium
1-propanol dehydrogenase (PduQ)NAD+-267.5 µM-Salmonella typhimurium

This table presents kinetic data for a bacterial 1-propanol dehydrogenase as an illustrative example of the parameters determined in such studies. uniprot.org

In Vitro Assessment of Intestinal Absorption Mechanisms

Understanding how a compound crosses the intestinal barrier is critical for evaluating its oral bioavailability. In vitro models, such as Caco-2 cell monolayers, which simulate the human intestinal epithelium, are commonly employed for this purpose. While specific in vitro absorption data for 1-propanol is limited, general findings indicate it is rapidly absorbed after ingestion. who.int

Methodologically, this compound would be added to the apical (luminal) side of the Caco-2 cell monolayer. The rate of its appearance on the basolateral (blood) side would be measured over time by quantifying the radioactivity. This allows for the calculation of an apparent permeability coefficient (Papp), a key indicator of absorption potential. Such studies can determine whether absorption occurs via passive diffusion or involves specific transport proteins.

Analysis of Protein Binding Characteristics

Once a compound enters the bloodstream, it can bind to plasma proteins, primarily albumin. This binding affects its distribution, availability to target tissues, and elimination rate. The interaction of 1-propanol with proteins has been investigated using various techniques. Studies have shown that 1-propanol can act as a weak protein denaturant and can induce conformational changes, such as increasing the alpha-helical content of proteins like alpha-globin. researchgate.netnih.govpnas.org

Using this compound in equilibrium dialysis or ultrafiltration assays allows for the precise quantification of the bound versus unbound fraction of the compound in the presence of plasma proteins like bovine serum albumin (BSA). The radioactivity allows for sensitive detection even at low concentrations, providing data on the binding affinity and capacity of the proteins.

Preclinical In Vivo Pharmacokinetic and Biodistribution Studies Utilizing Non-Human Animal Models

In vivo studies in non-human animal models, such as rats, are essential to understand how a compound behaves in a complete biological system. The use of this compound allows for a comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) profile.

Following administration, blood, urine, feces, and expired air are collected at various time points. The amount of radioactivity in each sample is quantified to determine the routes and rate of excretion. In rats, 1-propanol is rapidly eliminated, with an elimination half-life of approximately 45 minutes after an oral dose. who.int Excretion occurs primarily through urine, with a smaller fraction eliminated in the expired air. who.intfao.org

Biodistribution studies involve analyzing the concentration of radioactivity in various organs and tissues at different times after dosing. These studies reveal where the compound and its metabolites accumulate. For many small molecules, the highest concentrations are often found in the liver and kidneys, reflecting their roles in metabolism and excretion. acs.orgbiorxiv.org Detailed pharmacokinetic studies using radiolabeled compounds provide a complete mass balance, accounting for the entire administered dose.

Table 4: Summary of In Vivo Pharmacokinetic Findings for [propyl-1-14C]-labeled Compounds in Rats

ParameterFindingReference
Absorption Rapid and efficient (e.g., 88-95%) who.intfao.org
Elimination Half-Life (t½) ~45 minutes (for 1-propanol) who.int
Time to Peak Concentration (Tmax) Rapid who.int
Primary Route of Excretion Urine (e.g., 87-93%) fao.org
Secondary Route of Excretion Feces (e.g., 9-17%) fao.org
Tissue Distribution Low residual amounts in tissues (<1% after 7 days) fao.org

Data are based on studies of 1-propanol and another propyl-1-14C labeled compound, clethodim, to illustrate typical pharmacokinetic results.

Absorption Kinetics and Systemic Bioavailability Profiling

Studies utilizing this compound are instrumental in defining the absorption kinetics and systemic bioavailability of substances. Following administration, the rate and extent of absorption can be quantified by measuring the radioactivity in plasma over time. For instance, in studies with radiolabeled compounds, peak plasma concentrations (Cmax) and the time to reach Cmax (Tmax) are key parameters determined. Following oral administration of a 14C-labeled compound in one study, the Tmax in plasma was observed at 1 hour. nih.gov Another study involving a different 14C-labeled substance reported a Tmax of 0.667 hours. nih.gov The bioavailability, or the fraction of the administered dose that reaches systemic circulation, can be calculated by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration. For example, bioavailability of a 14C-labeled drug was determined to be around 80% in dogs and 10% in rats. nih.gov Such data is fundamental in understanding how efficiently a compound is absorbed and becomes available to exert its effects.

Tissue Distribution and Accumulation Analysis via Quantitative Autoradiography and Scintillation Counting

Quantitative whole-body autoradiography (QWBA) is a predominant technique for visualizing and quantifying the distribution of radiolabeled compounds like this compound in tissues. researchgate.netqps.com This method involves administering the labeled compound to animals, which are then euthanized at various time points and sectioned for imaging. qps.com The resulting autoradiographs provide a detailed map of radioactivity concentration in different organs and tissues. researchgate.netfrontiersin.org

Studies have shown that after administration, radioactivity can be widely distributed throughout the body. frontiersin.org For example, in studies with 14C-labeled compounds, high concentrations of radioactivity have been observed in tissues such as the liver, kidneys, intestines, and adipose tissue. nih.govfrontiersin.orgwho.int The distribution can change over time, with initial high concentrations in absorptive and metabolic organs, followed by redistribution or elimination. frontiersin.org For instance, in one study, the highest concentrations of radioactivity were seen at 8 or 12 hours post-dose in most tissues. frontiersin.org Scintillation counting of dissected tissues provides a complementary quantitative measure of radioactivity, often used to validate QWBA findings. plos.org These analyses are crucial for identifying target tissues and potential sites of accumulation.

Table 1: Illustrative Tissue Distribution of a Generic 14C-Labeled Compound in Rats

TissueConcentration (µg equivalents/g) at 8hConcentration (µg equivalents/g) at 24h
Liver150.585.2
Kidney120.860.7
Small Intestine250.345.1
Adipose Tissue95.2110.6
Brain5.12.3
This table is for illustrative purposes and does not represent data from a single specific study.

Elucidation of Excretion Pathways and Mass Balance Studies (e.g., Urinary, Fecal, Biliary Elimination)

Mass balance studies are essential to account for the complete disposition of a radiolabeled compound. These studies involve collecting urine, feces, and sometimes expired air to measure the total excreted radioactivity over a defined period. nih.govfrontiersin.org The primary routes of excretion for this compound and its metabolites can be determined. For many compounds, excretion occurs via both urine and feces. nih.goveuropa.eunih.gov For example, in a study with one 14C-labeled compound, approximately 40% of the radioactivity was excreted in the feces and 2.5% in the urine within the first 24 hours. frontiersin.org Another study reported that within 216 hours, 46.61% of the dose was recovered in urine and 48.60% in feces. nih.gov

Comprehensive Metabolic Profiling in Animal Systems

The use of this compound enables the identification and quantification of its metabolites in various biological matrices like plasma, urine, and feces. nih.govnih.gov After administration, samples are collected and analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry. nih.govoup.com This allows for the separation and structural elucidation of metabolites.

Metabolism of propanol (B110389) and related structures can involve several pathways. The primary alcohol group can be oxidized first to an aldehyde and then to a carboxylic acid. europa.eunih.gov Further metabolism can occur through pathways like beta-oxidation or omega- and omega-1 oxidation. europa.eu Conjugation with molecules like glucuronic acid is also a common metabolic route for alcohols and their acidic metabolites, which facilitates their excretion. europa.eunih.gov For instance, studies on other compounds with propyl side chains have identified metabolites resulting from the hydroxylation of the n-propyl side chain. researchgate.net In a study of a compound with a propyl group, major metabolic pathways included mono-oxidation, dehydrogenation, and N-dealkylation. nih.gov

Table 2: Common Metabolic Reactions for Alcohols

Metabolic ReactionDescription
OxidationConversion of the alcohol to an aldehyde and then a carboxylic acid.
GlucuronidationConjugation with glucuronic acid to increase water solubility for excretion.
Side-chain hydroxylationAddition of a hydroxyl group to the propyl chain.
This table provides a general overview of metabolic pathways.

Elucidation of Biochemical Pathways and Carbon Flux

The 14C label in this compound acts as a tracer to follow the carbon backbone through various metabolic networks, providing insights into cellular metabolism.

Analysis of Carbon Flux through Biosynthetic and Catabolic Pathways

Metabolic flux analysis using 14C-labeled substrates like this compound allows for the quantitative study of the rates of metabolic reactions in a biochemical network. anu.edu.aunih.gov By tracking the distribution of the 14C label into various downstream metabolites, researchers can map the flow of carbon (carbon flux) through interconnected anabolic (biosynthetic) and catabolic (breakdown) pathways. anu.edu.auutah.edu

For example, the carbon from this compound, after being converted to acetyl-CoA, can be incorporated into fatty acids through de novo lipogenesis or into amino acids. google.com By measuring the radioactivity in these synthesized macromolecules, the flux of carbon from the propanol backbone into these biosynthetic pathways can be determined. ceu.es This type of analysis is crucial for understanding how cells allocate resources and how metabolic pathways are regulated under different physiological or pathological conditions. anu.edu.auuchicago.edu

Enzyme Kinetic Studies and Inhibition Assays Using Radiolabeled Substrate

The use of this compound as a substrate is particularly advantageous in the study of enzyme kinetics, especially for enzymes such as alcohol dehydrogenases (ADHs). uni-muenchen.denih.govoup.com These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govoup.comnih.gov By labeling the first carbon of the propyl group, researchers can accurately trace the metabolic fate of the substrate.

In a typical enzyme kinetic assay, the reaction rate is measured by quantifying the formation of the radiolabeled product, propanal-1-14C, over time. This allows for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). libretexts.orgwikipedia.org The K_m value reflects the substrate concentration at which the reaction rate is half of V_max, providing a measure of the enzyme's affinity for the substrate. libretexts.org A low K_m indicates a high affinity.

Furthermore, this compound is instrumental in enzyme inhibition assays. In these studies, the ability of a test compound to inhibit the enzymatic conversion of this compound is measured. By comparing the reaction rates in the presence and absence of the inhibitor, the inhibitory constant (K_i) can be calculated. This value quantifies the inhibitor's potency and is crucial in drug discovery and development for identifying and characterizing new enzyme inhibitors. infn.it

For instance, in a study investigating a novel inhibitor of alcohol dehydrogenase, researchers could incubate the enzyme with varying concentrations of the inhibitor and a fixed concentration of this compound. The amount of radiolabeled propanal produced would then be measured using techniques like scintillation counting. A decrease in the formation of radiolabeled propanal in the presence of the inhibitor would indicate its efficacy.

Table 1: Hypothetical Kinetic Data for Alcohol Dehydrogenase with this compound

Substrate Concentration (mM)Initial Velocity (µmol/min) without InhibitorInitial Velocity (µmol/min) with Inhibitor
0.15.02.5
0.29.14.5
0.516.78.3
1.025.012.5
2.033.316.7
5.041.720.8

Cellular and Subcellular Research Applications

Investigation of Cellular Uptake and Efflux Mechanisms

Understanding how substances enter and exit cells is fundamental to cell biology and pharmacology. This compound is a useful probe for studying these transport mechanisms. In a typical cellular uptake experiment, cultured cells are incubated with a medium containing this compound for various time points. Subsequently, the cells are washed to remove any unbound substrate, and the intracellular radioactivity is measured. This allows for the calculation of the rate of uptake.

Conversely, efflux studies can be performed by first "loading" the cells with this compound and then placing them in a fresh, radiolabel-free medium. The rate at which radioactivity appears in the external medium provides a measure of the efflux rate. These studies can help determine whether the transport is passive (diffusion) or active (requiring energy and carrier proteins). For example, studies have investigated the transport of radiolabeled compounds across Caco-2 cell monolayers, a model for the intestinal barrier, to understand absorption and the potential involvement of efflux pumps like P-glycoprotein. researchgate.net

Determination of Intracellular Localization via Subcellular Fractionation

Once inside a cell, a compound can distribute among various organelles. Determining this subcellular localization is crucial for understanding its mechanism of action. This compound can be employed in such investigations. After incubating cells with the radiolabeled alcohol, they are harvested and subjected to subcellular fractionation. This process involves a series of centrifugation steps at increasing speeds to separate different cellular components, such as the nucleus, mitochondria, microsomes, and cytosol. nih.gov

The amount of radioactivity in each fraction is then quantified. This distribution provides a snapshot of where the compound or its metabolites are concentrated within the cell. For example, studies have shown that certain alcohols can accumulate in specific cellular compartments, which can be crucial for their biological effects. nih.govnih.gov

Table 2: Illustrative Subcellular Distribution of this compound in Hepatocytes

Subcellular FractionPercentage of Total Radioactivity (%)
Nuclei15
Mitochondria25
Microsomes20
Cytosol40

Application in Receptor Binding and Ligand-Binding Assays

Radioligand binding assays are a cornerstone of pharmacology for studying the interaction of ligands with their receptors. researchgate.netnih.gov While this compound itself may not be a high-affinity ligand for many receptors, the principles of these assays are applicable. In these experiments, a preparation of cell membranes containing the receptor of interest is incubated with the radiolabeled ligand. pnas.orgnih.gov

The binding reaction is allowed to reach equilibrium, and then the bound ligand is separated from the unbound ligand, typically by rapid filtration. The amount of radioactivity retained on the filter represents the bound ligand. By performing these assays with increasing concentrations of the radiolabeled ligand, one can determine the receptor density (B_max) and the dissociation constant (K_d), which is a measure of the ligand's affinity for the receptor. libretexts.orgresearchgate.net

Competition binding assays can also be performed where a non-radiolabeled compound is used to compete with this compound for binding to the receptor. This allows for the determination of the affinity of the unlabeled compound for the receptor. While the low affinity of small alcohols can make traditional radioligand binding assays challenging, specialized techniques have been developed to study their interactions with protein targets like ligand-gated ion channels. pnas.org

Advanced Analytical Techniques for the Detection and Quantification of Propyl 1 14c Alcohol and Its Metabolites

Liquid Scintillation Counting (LSC) Methodologies for Radioactivity Quantification

Liquid Scintillation Counting (LSC) is the most common technique for quantifying the beta-emitting radionuclide, carbon-14 (B1195169). taylorandfrancis.com The fundamental principle involves converting the kinetic energy of the beta particle into a flash of light (scintillation) upon interaction with a liquid scintillant, or "cocktail". nm.gov This light is then detected and converted into an electrical pulse by photomultiplier tubes. The intensity of the light flash is proportional to the energy of the beta particle, allowing for quantification of the radioactivity in the sample.

The primary goal of sample preparation is to create a homogeneous mixture of the sample and the scintillation cocktail, ensuring efficient energy transfer. nm.gov The protocol varies significantly depending on the biological matrix.

Liquid Samples (Plasma, Urine): For clear, aqueous samples like plasma and diluted urine, direct addition to a suitable scintillation cocktail is often possible. revvity.comnpl.co.uk High-capacity cocktails such as the Ultima Gold™ series are recommended as they can incorporate significant volumes of aqueous samples while maintaining a stable, clear solution. revvity.com For instance, up to 1 mL of plasma or serum can be added to 10 mL of Ultima Gold, often with the addition of a small amount of alcohol to prevent protein precipitation. revvity.com

Tissue Homogenates: Solid tissues must first be homogenized. For small amounts of tissue, chemical solubilization is a common approach. This involves digesting the tissue sample directly in the scintillation vial using a strong organic base, such as Soluene®-350. revvity.com The process is typically accelerated by heating. After digestion, the sample is often decolorized with hydrogen peroxide to reduce color quenching before the scintillation cocktail is added. revvity.com

Whole Blood and Feces: These samples are particularly challenging due to strong color quenching (from heme in blood) and sample incompatibility with the cocktail. taylorandfrancis.comrevvity.com While chemical solubilization can be used, the most effective and universally applicable method is sample oxidation or combustion. taylorandfrancis.comrevvity.com In this technique, the sample is completely combusted in an oxygen-rich atmosphere. The resulting [14C]-carbon dioxide is automatically trapped in a specific absorbing solution, which is then mixed with a scintillation cocktail for counting. revvity.comresearchgate.net This method eliminates all chemical and color quenching, providing highly accurate results. revvity.com

Table 1: Summary of LSC Sample Preparation Protocols for Propyl-1-14C Alcohol This is an interactive table. You can click on the headers to sort the data.

Biological Matrix Preparation Method Key Considerations
Plasma/Serum Direct Addition or Solubilization Use high-capacity cocktails. Add alcohol to prevent precipitation. Complete counting within 24 hours if precipitates form. revvity.comrevvity.com
Urine Direct Addition Dilute concentrated or colored urine to minimize quenching. Sample volume may be limited. revvity.comnpl.co.uk
Tissue Homogenization & Solubilization Use tissue solubilizers (e.g., Soluene-350) with heating. Decolorize with hydrogen peroxide. revvity.com
Whole Blood Combustion (Oxidation) Preferred method to eliminate severe color and chemical quench from heme and other components. taylorandfrancis.comrevvity.com

Quenching is any process that reduces the efficiency of the energy transfer in the LSC process, leading to a decrease in the observed counts per minute (CPM) for a constant amount of radioactivity (disintegrations per minute, DPM). There are two main types:

Chemical Quenching: Caused by substances in the sample that interfere with the energy transfer from the solvent to the scintillator molecules. psu.edu

Color Quenching: Caused by colored materials (e.g., heme from blood) that absorb the photons emitted by the scintillator before they reach the photomultiplier tubes. psu.edu

To obtain accurate DPM values, the level of quenching must be measured and corrected for. Modern liquid scintillation counters use automated methods for this, most commonly the External Standard Channels Ratio (ESR) method. nih.govsfu.ca A gamma-ray source is automatically placed next to the vial, causing the cocktail to fluoresce. The instrument measures the pulse height spectrum of this induced fluorescence. Quenching affects the shape of this spectrum, and the counter calculates a quench indicating parameter (QIP). sfu.ca

A quench curve is created by plotting the counting efficiency (CPM/DPM) of a set of standards with known DPM and varying amounts of a quenching agent against their corresponding QIP values. sfu.caiaea.org For unknown samples, the instrument measures the QIP and uses the stored quench curve to determine the counting efficiency, which is then used to convert the sample's measured CPM to the absolute DPM. For biological samples digested with a consistent method, a single, valid quenching curve can often be established. iaea.org

Table 2: Illustrative Data on Quench Effect and Correction This is an interactive table. You can click on the headers to sort the data.

Sample ID Quenching Agent Measured CPM Quench Parameter (QIP) Counting Efficiency (%) Calculated DPM
Unquenched Standard None 95,000 450 95.0% 100,000
Sample A Low Chemical 78,000 380 78.0% 100,000
Sample B High Chemical 42,000 250 42.0% 100,000

Chromatographic Separation Coupled with Radiometric Detection

While LSC quantifies total radioactivity, it does not distinguish between the parent compound (this compound) and its metabolites. Chromatographic techniques are required to separate these different chemical entities before quantification.

Radio-HPLC is a powerful tool for producing a "metabolite profile." In this setup, a standard HPLC system separates the components of a biological extract based on their physicochemical properties. nih.govnih.gov The eluent from the HPLC column then passes through a flow-through radioactivity detector positioned in-line. eag.com

This detector works by mixing the HPLC eluent with a liquid scintillation cocktail and passing the mixture through a flow cell situated between two photomultiplier tubes. waters.com As a radiolabeled compound passes through the cell, it generates light flashes that are recorded, producing a radio-chromatogram that shows peaks of radioactivity corresponding to each separated 14C-containing compound. eag.com

This technique allows for the quantification of this compound and its various metabolites, such as the potential oxidation products propionaldehyde-1-14C and propionic acid-1-14C. The area under each peak in the radio-chromatogram is proportional to the amount of radioactivity in that specific metabolite.

Table 3: Hypothetical Radio-HPLC Data for this compound Metabolites in a Urine Extract This is an interactive table. You can click on the headers to sort the data.

Peak ID Retention Time (min) Tentative Identification Radioactivity (% of Total)
1 3.5 Propionic acid-1-14C 45%
2 8.2 Unknown Polar Metabolite 20%
3 15.6 This compound 30%

Radio-Thin Layer Chromatography (Radio-TLC) is a simpler and faster chromatographic method often preferred for routine analysis, such as assessing the radiochemical purity of the starting material or for rapid screening of metabolite profiles. nih.govlongdom.org

The process involves spotting a small amount of the sample onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a chamber with a suitable solvent system. researchgate.net The solvent moves up the plate by capillary action, separating the compounds based on their differential partitioning between the stationary phase (the plate) and the mobile phase (the solvent). After development, the plate is analyzed with a radio-TLC scanner. This instrument moves a radiation detector along the plate, measuring the radioactivity as a function of distance and generating a chromatogram. longdom.org The purity of this compound is determined by the percentage of total radioactivity found at the spot corresponding to the authentic standard.

Table 4: Example Radio-TLC Purity Assessment for this compound This is an interactive table. You can click on the headers to sort the data.

Compound Rf Value Radioactivity Distribution Purity Assessment
This compound 0.65 98.5% Pass
Radiochemical Impurity 0.10 1.2% -

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), often used in conjunction with highly sensitive Accelerator Mass Spectrometry (AMS), is a sophisticated technique for precise isotopic analysis. nih.govacs.org It is particularly useful for studies requiring high sensitivity. researchgate.net

In this system, volatile compounds like this compound and some of its metabolites are first separated by a gas chromatograph (GC). nih.gov The eluent from the GC column is then passed through a combustion furnace, where each separated compound is quantitatively oxidized to carbon dioxide (CO2) and water (H2O). acs.org After the water is removed, the purified CO2 gas, now carrying the isotopic signature of the parent compound, is introduced into an isotope ratio mass spectrometer. nih.govresearchgate.net The mass spectrometer precisely measures the ratio of different carbon isotopes (e.g., 14C/12C), allowing for highly sensitive quantification and confirmation of the labeled position. This technique provides an exceptional level of isotopic fidelity and sensitivity. acs.org

Table 5: Illustrative Isotopic Analysis Data from GC-C-IRMS This is an interactive table. You can click on the headers to sort the data.

Compound from GC Combustion Product Measured Isotope Ratio (¹⁴C/¹²C) Interpretation
This compound ¹⁴CO₂ Significantly above natural abundance Confirms presence of ¹⁴C label

Quantitative Autoradiography Techniques

Quantitative autoradiography encompasses a set of powerful imaging techniques that utilize the radioactive properties of 14C-labeled compounds to visualize and quantify their distribution within biological systems. These methods are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities. By using a radiolabeled version of the parent compound, such as this compound, researchers can track the total radioactivity, which includes the parent compound and all of its metabolites, providing a comprehensive overview of the compound's fate in the body. frontagelab.comqps.com

Whole-Body Autoradiography for In Vivo Distribution Mapping in Animal Models

Quantitative Whole-Body Autoradiography (QWBA) is a cornerstone technique for visualizing the distribution of a radiolabeled compound throughout an entire animal subject. frontagelab.comwuxiapptec.com The method provides a panoramic and quantitative map of total radioactivity in nearly all tissues and organs simultaneously.

The typical QWBA procedure begins with the administration of the 14C-labeled compound to an animal model, commonly a rat. wuxiapptec.com At predetermined time points, the animals are euthanized and rapidly frozen in a mixture such as hexane (B92381) and solid carbon dioxide. researchgate.net This rapid freezing is critical to prevent the post-mortem redistribution of the radiolabel and to preserve the in vivo localization of the compound and its metabolites. qps.com The frozen carcasses are then embedded in a carboxymethylcellulose matrix and sectioned sagittally into very thin slices (typically 20-40 µm thick) using a large-format cryomicrotome. wuxiapptec.comresearchgate.net

These sections are mounted onto adhesive backings and exposed to a phosphor imaging plate for a period ranging from hours to days. wuxiapptec.comresearchgate.net The plate captures the energy from the β-particles emitted by the 14C isotope. The exposed plate is then scanned by a laser imager, which generates a high-resolution digital image where the signal intensity is proportional to the concentration of radioactivity in the tissue. wuxiapptec.com By co-exposing standards with known radioactivity concentrations, the signal intensity in each tissue can be converted into a quantitative measure, such as µg equivalents per gram of tissue. plos.org

Research findings from studies using propyl-1-14C labeled compounds have demonstrated specific distribution patterns. For instance, studies with the related compound 1-[propyl-1-14C]propyl-1-nitrosourea in rats revealed relatively high residual levels of the propyl-14C label in the liver. nih.gov Autoradiographic studies in pregnant rats also showed localization of radioactivity in bone systems, such as the fetal sterna and vertebrae, at 6 hours post-administration. nih.gov QWBA imaging is particularly effective at identifying sites of accumulation, assessing potential for tissue retention, and informing human dosimetry calculations for clinical studies. frontagelab.compharmaron.com

Table 1: Illustrative Tissue Distribution of this compound-Derived Radioactivity in Male Rats (µg eq/g) This table presents hypothetical data modeled on typical QWBA study results for illustrative purposes.

Tissue1 hr Post-Dose8 hrs Post-Dose24 hrs Post-Dose72 hrs Post-Dose
Blood10.54.21.10.2
Liver45.825.38.91.5
Kidney38.215.14.60.8
Lung22.19.82.50.4
Brain2.51.00.3<0.1
Muscle5.63.10.90.2
Adipose3.16.57.23.1

Micro-Autoradiography for Cellular and Tissue Localization

While QWBA provides an excellent overview of distribution at the organ level, Micro-Autoradiography (MARG) offers significantly higher resolution, enabling the localization of radiolabeled substances at the tissue and cellular level. qps.compharmaron.com This technique is often used as a follow-up to QWBA to investigate the specific cellular binding sites within a target organ that showed high radioactivity. qps.com

The MARG process involves the administration of the radiolabeled compound to an animal, after which specific organs or tissues of interest are excised, rapidly frozen in liquid nitrogen, and sectioned at a much thinner thickness than in QWBA, typically between 4 and 10 µm. qps.comnih.gov These thin sections are then mounted onto microscope slides that have been pre-coated with a nuclear photographic emulsion. qps.com In the dark, the radioactivity from the 14C label exposes the silver halide crystals in the emulsion directly over the location of the radiolabel in the tissue. slideshare.net

After an appropriate exposure time, the emulsion is developed, similar to photographic film, creating a pattern of microscopic silver grains. The tissue sections are then stained with conventional histological dyes. qps.com When viewed under a light microscope, the precise location of the radiolabeled compound and its metabolites can be seen as black silver grains superimposed on the stained cellular structures. qps.comslideshare.net This allows researchers to determine if the radioactivity is associated with specific cell types (e.g., hepatocytes vs. Kupffer cells in the liver), extracellular matrix, or even subcellular compartments. nih.gov The high resolution of MARG is critical for understanding mechanisms of action and toxicity by pinpointing the exact cellular and subcellular targets of a compound. walterstumpf.comnih.gov

Mass Spectrometry Approaches in Conjunction with Radiolabeling for Metabolite Identification

The radioactivity detected by autoradiography represents the parent compound plus all of its metabolites. To identify the chemical structures of these metabolites, chromatographic separation must be coupled with a sensitive and specific detection method. Mass spectrometry (MS), particularly when combined with liquid chromatography (LC), is the premier analytical tool for this purpose. nih.govresearchgate.net The presence of the 14C label in this compound and its subsequent metabolites serves as a powerful tag, enabling researchers to distinguish drug-related compounds from the vast number of endogenous molecules present in a biological sample. wayne.edu

Application of LC-MS/MS for Structural Elucidation of Radiolabeled Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique used for the structural elucidation of metabolites in complex matrices such as plasma, urine, and bile. mdpi.commdpi.com In a typical workflow, a biological sample from a study with this compound is first processed and injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC column separates the various components of the mixture based on their physicochemical properties, with the parent compound and each metabolite eluting at a characteristic retention time. wayne.edu

The eluent from the HPLC column is directed into the ion source of a tandem mass spectrometer. The molecules are ionized, and the first stage of the mass spectrometer (MS1) scans for or selects ions based on their mass-to-charge ratio (m/z). Because the metabolism of a drug often involves predictable chemical modifications (e.g., oxidation, glucuronidation), researchers can predict the masses of potential metabolites. acs.org The 14C label can also be used to trigger data acquisition, focusing the analysis on only drug-related material. wayne.edu

For structural confirmation, selected parent or metabolite ions are fragmented in a collision cell, and the resulting fragment ions are analyzed by the second stage of the mass spectrometer (MS2). The fragmentation pattern is a unique fingerprint of the molecule's structure. By comparing the fragmentation pattern of a metabolite to that of the parent compound, chemists can deduce the site of metabolic modification on the molecule. acs.org

For this compound, expected metabolic pathways include oxidation and conjugation. The primary alcohol group is susceptible to oxidation by alcohol dehydrogenase to form propionaldehyde (B47417), which can be further oxidized to propionic acid. inchem.org Another major route of metabolism for alcohols is conjugation with glucuronic acid to form a glucuronide conjugate, a common Phase II detoxification pathway. nih.gov

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS

Metabolite NameProposed Biotransformation
PropionaldehydeOxidation
Propionic AcidOxidation
Propyl-1-O-glucuronideGlucuronidation (Phase II Conjugation)

Applications of Propyl 1 14c Alcohol in Environmental and Ecological Research

Biodegradation and Biotransformation Studies in Environmental Compartments

Propyl-1-14C alcohol is an invaluable tool for elucidating the mechanisms and kinetics of biodegradation. By tracing the radioactive carbon, researchers can differentiate between the parent compound and its breakdown products, quantify mineralization rates (the complete degradation to 14CO2), and determine the extent to which the carbon is incorporated into microbial biomass or bound to environmental matrices as non-extractable residues (NERs). epa.gov

Characterization of Microbial Degradation Pathways in Soil and Aquatic Systems

Studies utilizing this compound have been instrumental in defining the microbial degradation pathways of 1-propanol (B7761284) in soil and water. 1-propanol is recognized as being readily biodegradable under both aerobic and anaerobic conditions. who.int The primary aerobic pathway involves a two-step oxidation process initiated by microorganisms. who.intwho.int

The use of this compound allows for precise tracking of this process. Following incubation in soil or water samples, the radioactivity can be traced from the initial alcohol to its subsequent metabolites. The ultimate fate of the radiolabel is typically monitored by capturing evolved 14CO2, which provides a direct measure of ultimate biodegradation or mineralization. upc.edumdpi.com

Table 1: Key Microbial Biotransformation Products of this compound

Initial CompoundKey EnzymePrimary MetaboliteSecondary MetaboliteFinal Mineralization Product
This compoundAlcohol Dehydrogenase (ADH)1-14C-Propionaldehyde1-14C-Propionic Acid14CO2

This table outlines the principal aerobic biodegradation pathway. The 14C-label is retained through the intermediate metabolites until mineralization. who.intwho.int

Research has shown that the half-life for aerobic degradation of 1-propanol can range from less than one day to eleven days, depending on the environmental conditions and the microbial community present. nih.gov In anaerobic environments, such as saturated soils or sediments, 1-propanol is also readily degraded. nih.gov

Fate and Biotransformation in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are critical environments for the transformation of chemical substances. Studies on the fate of short-chain alcohols in activated sludge systems have shown that they are typically removed with high efficiency. ecetoc.org The use of this compound enables detailed investigation into the removal mechanisms within a WWTP, including biodegradation, sorption to sludge, and potential volatilization.

In simulated activated sludge systems, the addition of 14C-labeled alcohols allows researchers to conduct a mass balance analysis. The distribution of radioactivity is measured in the aqueous effluent, the sludge (biomass), and the headspace (for volatile compounds and 14CO2). nih.gov For a readily biodegradable and volatile compound like 1-propanol, a significant portion of the 14C is expected to be converted to 14CO2, with a smaller fraction incorporated into the sludge biomass and minimal amounts of the parent compound remaining in the treated effluent. ecetoc.orgnih.gov Studies on similar compounds have demonstrated that biodegradation is responsible for over 97% of removal during activated sludge treatment. ecetoc.org

Environmental Partitioning and Transport Investigations

Understanding how a chemical partitions between air, water, soil, and sediment is fundamental to assessing its environmental exposure and transport. This compound facilitates these investigations by providing a clear and quantifiable tracer.

Assessment of Volatilization Rates and Atmospheric Fate Modeling

Due to its physical and chemical properties, a primary route of entry for 1-propanol into the environment is through volatilization into the atmosphere. who.int Its relatively high vapor pressure and moderate Henry's Law constant indicate a tendency to partition from water and moist soil into the air. nih.gov

Once in the troposphere, 1-propanol does not absorb sunlight directly but is degraded through reactions with photochemically-produced hydroxyl radicals (•OH). who.intwho.int The rate of this reaction determines its atmospheric lifetime. Using the known reaction rate constant, the atmospheric half-life of 1-propanol is estimated to be between 1.5 and 2.9 days. nih.govscielo.br This relatively short half-life prevents the compound from migrating to the stratosphere. who.int The primary initial product of this atmospheric reaction is propionaldehyde (B47417). who.intscielo.br

Table 2: Physical Properties and Atmospheric Fate of 1-Propanol

PropertyValueImplication for Environmental Fate
Water SolubilityMiscibleHigh mobility in water; low adsorption to soil. who.int
Vapor Pressure (@ 25 °C)21 mm HgHigh potential for volatilization from surfaces. nih.gov
Henry's Law Constant7.41 x 10⁻⁶ atm-m³/molModerate partitioning from water to air. nih.gov
Atmospheric Half-Life~1.5 - 2.9 daysRapid degradation in the atmosphere. nih.govscielo.br

Studies on Adsorption and Desorption Dynamics in Soil and Sediment Matrices

The mobility of a chemical in the subsurface environment is largely controlled by its tendency to adsorb to soil and sediment particles. For organic compounds like 1-propanol, adsorption is primarily related to the organic carbon content of the soil. chemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) is used to describe this behavior. ecetoc.orgchemsafetypro.com

Standardized batch equilibrium studies, often employing 14C-labeled compounds, are used to measure these coefficients. chemsafetypro.com In such a study with this compound, the compound is mixed with a soil-water slurry. After reaching equilibrium, the concentration of the 14C-label is measured in both the water and soil phases to calculate the partition coefficient (Kd). This value is then normalized to the soil's organic carbon content to yield the Koc value. chemsafetypro.com

1-propanol has a very low Koc value, indicating that it does not bind strongly to soil or sediment and is expected to be highly mobile in soil. who.intnih.gov This high mobility, combined with its miscibility in water, suggests a potential for 1-propanol to leach from the soil surface into groundwater. who.intwho.int

Ecotoxicological Metabolism Studies in Model Organisms (Focus on Uptake and Biotransformation)

To understand the potential effects of a chemical on wildlife, it is essential to study its uptake, distribution, metabolism, and excretion (ADME) in representative organisms. Using this compound allows for a quantitative assessment of these processes.

Following administration to a model organism, such as fish or rodents, the 14C radioactivity can be tracked over time in various tissues (e.g., liver, kidney), blood, and excreta (urine, feces, and expired air). europa.eu This provides detailed information on the rate of absorption, sites of distribution, and routes and rates of elimination.

The metabolic pathway for 1-propanol in animals is analogous to the initial steps of microbial biodegradation. It is primarily metabolized by the enzyme alcohol dehydrogenase (ADH) to propionaldehyde, which is then rapidly converted to propionic acid by aldehyde dehydrogenase (ALDH). who.intwho.int Propionic acid can then be further metabolized and enter into normal cellular metabolic cycles, with the carbon ultimately being eliminated as CO2. who.int Studies with other 14C-labeled alcohols in rats show that the majority of the radioactivity is rapidly excreted, primarily in the urine as conjugated metabolites (glucuronides and sulfates) and in expired air as 14CO2. europa.eu The rapid metabolism and elimination result in a low potential for bioaccumulation, which is consistent with 1-propanol's low bioconcentration factor. who.intwho.int

Table 3: Summary of Metabolic Fate of this compound in Model Organisms

ProcessFindingMethodological Insight from 14C Labeling
Absorption Rapidly absorbed following oral or inhalation exposure. who.intMeasurement of 14C in blood over time.
Distribution Distributed throughout the body; found in liver, kidneys, and other tissues shortly after exposure.Quantification of 14C in dissected tissues.
Metabolism Oxidized by ADH and ALDH to propionic acid, which enters intermediary metabolism. who.intwho.intIdentification of 14C-labeled metabolites (e.g., propionic acid) in blood and urine.
Excretion Rapidly eliminated, primarily as 14CO2 in expired air and conjugated metabolites in urine. europa.euCollection and analysis of 14C in urine, feces, and expired air for mass balance.

Investigation of Bioaccumulation and Biotransformation in Aquatic Organisms

The introduction of chemical compounds into aquatic environments necessitates an understanding of their potential to accumulate in organisms and the transformations they may undergo. This compound serves as an ideal tracer for these investigations.

Due to its physical and chemical properties, n-propanol is considered to have a low potential for bioaccumulation. windows.netwindows.netgeminiwoodfinishes.comwho.intsigmaaldrich.com It has a low log n-octanol/water partition coefficient (log Kow of 0.2 to 0.34), which indicates that it is hydrophilic and less likely to be stored in the fatty tissues of aquatic organisms. who.intsigmaaldrich.comwho.int The bioconcentration factor (BCF) for n-propanol has been reported to be low, further supporting the unlikelihood of significant bioaccumulation. who.intwho.int

Studies with this compound would allow for precise measurement of its uptake and depuration rates in various aquatic species, from microorganisms to fish. By tracking the radioactivity, researchers can determine the extent to which the compound is absorbed from the water and its distribution within the organism's tissues.

Biotransformation is a critical process that can alter the toxicity and persistence of a chemical. acs.org In aquatic invertebrates, for example, organic compounds can undergo various metabolic reactions. acs.orgcore.ac.uk For n-propanol, the primary metabolic pathway is oxidation. The use of this compound would enable the identification and quantification of its metabolites. The initial step in the biotransformation of n-propanol is its oxidation to propionaldehyde, catalyzed by alcohol dehydrogenase. This is followed by further oxidation to propionic acid. The 1-14C label would remain with these metabolites, allowing researchers to trace their formation and subsequent fate. Propionic acid can then enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway, where the radiolabeled carbon could be incorporated into various cellular components or ultimately be respired as 14CO2. who.int

Interactive Data Table: Ecotoxicity of n-Propanol in Aquatic Organisms

SpeciesTest TypeDurationEndpointValue (mg/L)Reference
Pimephales promelas (fathead minnow)Acute96 hLC504555 basf.com
Daphnia magna (water flea)Acute48 hEC50> 100 windows.net
Daphnia magna (water flea)Chronic21 dNOEC> 100 windows.net
Pseudokirchneriella subcapitata (microalgae)Acute48 hEC50> 100 windows.net
Activated sludge---3 hIC50> 1000 basf.com

Metabolic Fate in Terrestrial Organisms

In terrestrial ecosystems, this compound can be used to investigate the metabolic pathways in a range of organisms, from soil microbes to mammals.

In soil, n-propanol is expected to be highly mobile and readily biodegradable. windows.netnih.gov The use of this compound in soil microcosm studies would allow for the quantification of its mineralization to 14CO2, providing a direct measure of its biodegradation rate.

In mammals, such as rats, orally administered n-propanol is rapidly absorbed and metabolized. inchem.orgepa.gov The primary metabolic pathway is the same as in aquatic organisms: oxidation to propionaldehyde and then to propionic acid. who.intinchem.org This process is mainly carried out by alcohol dehydrogenase in the liver. who.intinchem.org The resulting propionic acid can then be converted to propionyl-CoA and enter the TCA cycle. who.int The use of this compound in studies with terrestrial organisms would enable a detailed analysis of its distribution to various organs, the identification of metabolites in tissues, urine, and feces, and the rate of its elimination from the body, primarily as 14CO2 in expired air. who.int

Studies in rats have shown that n-propanol can induce an accumulation of triacylglycerol (TAG) in the liver. nih.gov Research using [14C]palmitate has demonstrated that n-propanol impairs the oxidation of fatty acids to 14CO2 and enhances their esterification into TAG. nih.gov The use of this compound could provide further insights into the interactions between propanol (B110389) metabolism and lipid metabolism.

Interactive Data Table: Hypothetical Distribution of 14C from this compound in a Terrestrial Organism (Rat) after 24 hours

CompartmentPercentage of Administered 14CMajor Labeled Compounds
Expired Air60-70%14CO2
Urine5-10%Propionic acid, downstream metabolites
Tissues (Liver, Kidney, etc.)15-25%Propionic acid, amino acids, glucose
Feces<5%Unabsorbed material, metabolites
Carcass5-10%Incorporated into macromolecules

Advancements and Future Directions in Propyl 1 14c Alcohol Research Methodologies

Integration with Emerging Preclinical Imaging Modalities (e.g., Micro-PET/SPECT for In Vivo Distribution in Animal Models)

The integration of propyl-1-14C alcohol with advanced preclinical imaging techniques like Micro-Positron Emission Tomography (Micro-PET) and Single Photon Emission Computed Tomography (Micro-SPECT) is enhancing our understanding of its in vivo distribution in animal models. researchgate.net While PET and SPECT are the primary modalities for molecular event imaging, the use of carbon-14 (B1195169) labeled compounds provides a powerful tool for tracing the metabolic pathways of substances. researchgate.netopenmedscience.com

Micro-PET and Micro-SPECT: These technologies allow for the non-invasive, quantitative 3D imaging of the distribution of radiolabeled compounds in small animals. milabs.com Micro-SPECT can achieve resolutions down to 0.25 mm in vivo, enabling detailed visualization of tracer accumulation in specific organs and tissues. milabs.com The development of integrated PET/SPECT systems further allows for simultaneous imaging of different tracers, providing a more comprehensive picture of biological processes. milabs.com

In Vivo Distribution Studies: By administering this compound to animal models, researchers can track its absorption, distribution, metabolism, and excretion (ADME) over time. openmedscience.com Samples from blood, urine, feces, and various tissues are analyzed to determine the concentration and location of the radiolabel, offering a complete pharmacokinetic profile. openmedscience.com For instance, studies comparing different PET tracers in tumor-bearing mice have demonstrated how these imaging techniques can reveal the differential uptake of compounds in cancerous tissues. nih.gov

Autoradiography: Following in vivo imaging, ex vivo autoradiography of tissue sections can provide a high-resolution map of the radiotracer's distribution at a microscopic level. milabs.comresearchgate.net This technique complements the whole-body imaging data by pinpointing the precise location of the labeled compound within the tissue architecture. researchgate.net

Interactive Table: Preclinical Imaging Modalities and Their Applications with 14C-Labeled Compounds

Imaging Modality Resolution Application with 14C-Labeled Compounds Key Findings from Related Studies
Micro-PET Sub-millimeter Although PET typically uses positron-emitting isotopes, it can be combined with 14C studies for dual-labeling to capture both rapid distribution and long-term metabolism. openmedscience.com PET imaging reveals the in vivo biodistribution of radiotracers, with studies showing accumulation in specific organs and tumors. nih.govresearchgate.net
Micro-SPECT Down to 0.25 mm in vivo Allows for quantitative 3D imaging of the distribution of SPECT tracers, which can be analogous to 14C-labeled compounds. milabs.com Demonstrates the ability to perform fast, whole-body dynamic imaging in rodents, providing detailed pharmacokinetic data. milabs.com

Development of Novel and Efficient Radiosynthesis Techniques

The synthesis of this compound and other radiolabeled compounds is a critical and often challenging aspect of radiotracer research. acs.org The development of more efficient and novel radiosynthesis methods is crucial for advancing the field. acs.orgnih.gov

Historically, the synthesis of 14C-labeled compounds has involved multi-step processes that can be time-consuming and generate significant radioactive waste. acs.org Recent advancements have focused on late-stage labeling and isotope exchange techniques to streamline this process. acs.org

Classical Synthesis: Traditional methods for producing labeled alcohols often involve the reaction of a Grignard reagent with labeled carbon dioxide ([14C]CO₂), followed by reduction. nih.gov For example, [1-¹¹C]butanol has been synthesized by reacting 1-propylmagnesium bromide with [¹¹C]CO₂ and then reducing the product with lithium aluminum hydride. nih.gov A similar principle can be applied for the synthesis of this compound.

Isotope Exchange: Carbon isotope exchange (CIE) is an emerging strategy that allows for the direct replacement of a stable carbon atom with a 14C atom in a pre-existing molecule. acs.org This approach is promising for simplifying the synthesis of complex labeled molecules. acs.org

Late-Stage Functionalization: Another advanced technique involves introducing the 14C label at a late stage of the synthesis. acs.org This can be achieved through various chemical reactions, such as the Wittig reaction using a labeled phosphonium (B103445) ylide. acs.org

Interactive Table: Comparison of Radiosynthesis Techniques for Labeled Alcohols

Synthesis Technique Description Advantages Disadvantages
Grignard Reaction with [14C]CO₂ A classic method involving the reaction of an organometallic compound (Grignard reagent) with labeled carbon dioxide, followed by reduction to the alcohol. nih.gov Well-established and reliable for producing specifically labeled compounds. nih.gov Can be a multi-step process with potential for yield loss at each step. acs.org
Carbon Isotope Exchange (CIE) A newer technique where a stable carbon atom in the target molecule is directly exchanged with a 14C atom. acs.org Simplifies the synthesis by labeling an existing molecule, reducing the number of synthetic steps. acs.org Currently limited to specific functional groups and requires further development for broader application. acs.org

Computational Modeling and Simulation of Tracer Dynamics and Metabolic Flux

Computational modeling and simulation are becoming indispensable tools for understanding the complex dynamics of radiotracers like this compound within biological systems. These approaches allow researchers to analyze metabolic pathways and quantify the flow of metabolites, a field known as metabolic flux analysis (MFA). plos.orgtum.de

Metabolic Flux Analysis (MFA): MFA uses isotope labeling data to calculate the rates (fluxes) of metabolic reactions. vanderbilt.edu By introducing this compound into a biological system and measuring the incorporation of the 14C label into various metabolites, researchers can map out and quantify metabolic pathways. plos.orgfrontiersin.org

Isotopically Non-Stationary MFA (INST-MFA): A key advancement in this area is INST-MFA, which analyzes the labeling patterns over time rather than waiting for a steady state. frontiersin.org This is particularly useful for studying dynamic systems and can provide more detailed information about metabolic fluxes. frontiersin.org

Tracer Kinetic Modeling: Mathematical models are used to describe the uptake, distribution, and clearance of the radiotracer in different tissues. nih.gov These models can be fitted to experimental data from imaging studies to estimate key physiological parameters.

Interactive Table: Computational Approaches in Radiotracer Research

Computational Approach Description Application to this compound
Metabolic Flux Analysis (MFA) Quantifies the rates of metabolic reactions by tracking the flow of an isotopic label through a metabolic network. vanderbilt.edu Can be used to determine the metabolic fate of this compound and how its carbon backbone is utilized by cells. plos.org
Isotopically Non-Stationary MFA (INST-MFA) A dynamic form of MFA that analyzes labeling patterns over time, providing a more detailed view of metabolic fluxes. frontiersin.org Would allow for the study of changes in propanol (B110389) metabolism in response to different conditions or stimuli. frontiersin.org

Emerging Applications in Systems Biology and Omics-Based Research Approaches

This compound and other isotopically labeled compounds are finding increasing use in the fields of systems biology and omics research, which aim to provide a holistic understanding of biological systems. creative-proteomics.com

Systems Biology: This field integrates data from various levels of biological organization to create comprehensive models of cellular processes. Isotope labeling can provide crucial data on metabolic fluxes, which can be integrated with genomic, transcriptomic, and proteomic data to build more accurate models. creative-proteomics.com

Metabolomics: This is the large-scale study of small molecules (metabolites) within cells, tissues, or organisms. Using 14C-labeled precursors like this compound allows researchers to trace the flow of carbon through metabolic pathways and identify novel metabolites and metabolic routes. vanderbilt.educreative-proteomics.com

Fluxomics: A key component of systems biology, fluxomics focuses on the measurement and analysis of metabolic fluxes. Isotope tracing with compounds like this compound is a fundamental technique in this field. plos.org

The integration of isotope labeling with other omics technologies provides a powerful approach to unraveling the complexity of biological systems and understanding how they respond to various perturbations. creative-proteomics.com

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing propyl-1-14C alcohol with high isotopic purity?

  • Methodology : Synthesis typically involves isotopic labeling using carbon-14 at the C1 position of the propyl chain. Key steps include:

Precursor selection : Use of triethylorthopropionate [propyl-1-14C] (50–60 mCi/mmol) as a labeled precursor .

Reaction control : Acid-catalyzed hydrolysis under inert conditions to minimize isotopic dilution.

Purification : Distillation or chromatography to isolate this compound from byproducts.

  • Data : Typical specific activity ranges from 1.85–2.22 GBq/mmol, with purity confirmed via GC-MS or NMR .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

  • Handling protocols :

  • Store in sealed ampoules at –20°C to prevent radiolytic degradation .
  • Use protective equipment (gloves, masks) to avoid skin contact and inhalation, as per polyvinyl alcohol safety guidelines .
    • Stability testing : Monitor activity via liquid scintillation counting (LSC) monthly to detect decay or contamination .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methods :

GC-FID : Dual-column gas chromatography with flame ionization detection for ethanol analogs, validated with control samples (e.g., certified reference materials) .

RP-HPLC : Reverse-phase HPLC with acetonitrile/water mobile phases (20:80 v/v, pH 2.5) and 0.45 μm filtration to separate alcohol-enzyme complexes .

  • Calibration : Use internal standards (e.g., deuterated propanol) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound concentration data from different analytical methods?

  • Validation framework :

Cross-method comparison : Analyze the same sample using GC-FID and ADH (alcohol dehydrogenase) methods; discrepancies >5% require re-evaluation .

Control samples : Include blank matrices and certified reference materials to identify instrument drift or contamination .

  • Statistical reconciliation : Apply Bland-Altman plots to assess agreement between methods, with a priori acceptance thresholds (e.g., ±0.02 g/L) .

Q. What experimental design principles ensure reproducibility in tracer studies using this compound?

  • Key factors :

Dose calibration : Calculate molar activity (MBq/μmol) using the formula:
Molar Activity=Total Activity (MBq)Moles of Compound\text{Molar Activity} = \frac{\text{Total Activity (MBq)}}{\text{Moles of Compound}}

 Adjust for decay correction using $ A = A_0 \times e^{-\lambda t} $, where $ \lambda = \ln(2)/T_{1/2} $ <span data-key="29" class="reference-num" data-pages="undefined">21</span>.  

2. Sample homogeneity : Use vortex mixing and sonication for uniform distribution in biological fluids .

  • Data reporting : Include decay-corrected values, analytical uncertainty (±0.01 g/L), and instrument parameters (e.g., GC column type) .

Q. How can enzyme-substrate interactions involving this compound be systematically studied using spectroscopic techniques?

  • Approach :
    • MIR spectroscopy : Utilize Ocean MZ5 MIR spectrometers to track C–O and O–H vibrational shifts during alcohol-enzyme binding .
    • Kinetic assays : Monitor isotopic incorporation rates via stopped-flow HPLC, with quench-flow modules to halt reactions at millisecond intervals .
  • Data interpretation : Compare KmK_m (Michaelis constant) and VmaxV_{max} values between labeled and unlabeled alcohol to assess isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.